molecular formula C5H6FN3O B086717 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one CAS No. 155-15-7

4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one

Cat. No.: B086717
CAS No.: 155-15-7
M. Wt: 143.12 g/mol
InChI Key: UEOOHYFUDJATBV-UHFFFAOYSA-N
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Description

4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. The presence of an amino group at the 4-position, a fluorine atom at the 5-position, and a methyl group at the 1-position makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-amino-5-fluoro-1-methylpyrimidine with a suitable oxidizing agent can yield the desired compound. The reaction conditions typically involve:

    Temperature: Moderate to high temperatures (e.g., 80-150°C)

    Solvent: Polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

    Catalyst: Metal catalysts like palladium or copper may be used to facilitate the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods often incorporate:

    Automated Reactors: For precise control of reaction conditions

    Purification Techniques: Such as crystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives

    Reduction: The fluorine atom can be reduced to form hydrogenated derivatives

    Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, hydroxylamine

Major Products

    Oxidation Products: Nitro derivatives

    Reduction Products: Hydrogenated derivatives

    Substitution Products: Hydroxyl or alkyl-substituted derivatives

Scientific Research Applications

4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids

    Medicine: Investigated for its potential as an antiviral or anticancer agent

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or nucleic acids, thereby inhibiting their function. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit key enzymes involved in metabolic pathways

    Nucleic Acid Interaction: The compound can intercalate with DNA or RNA, affecting their replication and transcription

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-chloro-1-methylpyrimidin-2(1H)-one
  • 4-amino-5-bromo-1-methylpyrimidin-2(1H)-one
  • 4-amino-5-iodo-1-methylpyrimidin-2(1H)-one

Uniqueness

4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

4-Amino-5-fluoro-1-methylpyrimidin-2(1H)-one, commonly known as 5-fluorouracil (5-FU), is a fluorinated pyrimidine derivative with significant biological activity, particularly in the field of oncology. This compound acts primarily as an antimetabolite, disrupting DNA synthesis and RNA processing, which is crucial for cell proliferation. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

The primary mechanism of action of 5-FU involves:

  • Inhibition of Thymidylate Synthase: 5-FU is converted into several active metabolites, including FdUMP, which binds to thymidylate synthase (TS), inhibiting DNA synthesis by preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) .
  • Interference with RNA Processing: The compound also incorporates into RNA, disrupting normal RNA function and leading to cell death .

Anticancer Activity

5-FU is primarily used in cancer therapy, particularly for solid tumors such as colorectal cancer, breast cancer, and head and neck cancers. Its efficacy has been well-documented in numerous clinical studies:

  • Case Study: A study involving patients with advanced colorectal cancer demonstrated that a combination of 5-FU with leucovorin significantly improved survival rates compared to those receiving supportive care alone .
Cancer Type Combination Therapy Outcome
Colorectal Cancer5-FU + LeucovorinImproved overall survival
Breast Cancer5-FU + DoxorubicinEnhanced response rates
Head and Neck Cancer5-FU + CisplatinIncreased progression-free survival

Antimicrobial Activity

Recent studies have indicated that this compound may also possess antimicrobial properties:

  • Research Findings: In vitro studies showed that this compound inhibited the growth of several bacterial strains, suggesting its potential as an antimicrobial agent .

Resistance Mechanisms

Despite its effectiveness, resistance to 5-FU is a significant clinical challenge. Research has identified several mechanisms through which cancer cells develop resistance:

  • Upregulation of Thymidylate Synthase: Increased levels of TS can diminish the effectiveness of 5-FU .
  • Altered Drug Metabolism: Changes in drug uptake and metabolism can also contribute to resistance .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one, and how are reaction conditions optimized to ensure high yield?

  • Methodology : Synthesis typically involves multi-step organic reactions, including halogenation, amination, and cyclization. Critical parameters include temperature control (often 50–80°C), pH adjustment (e.g., buffered conditions for amination steps), and the use of catalysts like palladium for cross-coupling reactions. Purification via column chromatography or recrystallization is essential to achieve >95% purity .
  • Optimization : Reaction yields improve with slow addition of reagents (e.g., fluorinating agents) and inert atmospheres to prevent side reactions. For example, anhydrous conditions minimize hydrolysis of intermediates .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Techniques :

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and stereochemistry.
  • Mass spectrometry (HRMS) for molecular weight confirmation.
  • HPLC with UV detection (λ = 260–280 nm) to assess purity (>98% required for biological assays) .
    • Data Interpretation : Discrepancies in NMR signals (e.g., unexpected splitting) may indicate residual solvents or isomerization. Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities .

Q. What are the standard biological assays used to evaluate its antiviral or anticancer activity?

  • Assays :

  • Enzyme inhibition : Measure IC₅₀ values against thymidylate synthase or DNA/RNA polymerases via fluorometric assays .
  • Cell viability : MTT or ATP-based assays in cancer cell lines (e.g., HCT-116, HepG2) with dose ranges of 0.1–100 µM .
    • Controls : Include 5-fluorouracil or gemcitabine as positive controls due to structural similarities .

Advanced Research Questions

Q. How do reaction condition variations (e.g., solvent polarity, temperature gradients) impact regioselectivity during fluorination?

  • Case Study : In fluorination steps, polar aprotic solvents (DMF, DMSO) favor electrophilic substitution at the 5-position, while non-polar solvents (THF) may lead to byproducts. Temperature gradients (e.g., cooling from 25°C to 0°C) suppress side reactions like over-fluorination .
  • Data Contradictions : Computational DFT predictions of fluorination sites may conflict with experimental results due to solvent effects not modeled in silico. Experimental validation via LC-MS/MS is critical .

Q. What strategies resolve structural ambiguities arising from tautomerism or isomerization in this compound?

  • Approaches :

  • Variable-temperature NMR to track tautomeric shifts (e.g., keto-enol equilibria).
  • Co-crystallization studies with water or organic acids to stabilize specific tautomers, as seen in its co-crystal with 5-fluorocytosine .
    • Challenges : Isomers (e.g., 4-amino-5-fluoro vs. 2-amino-5-fluoro derivatives) require chiral HPLC or capillary electrophoresis for separation .

Q. How does the compound interact with nucleic acid biosynthetic enzymes, and what computational tools validate these mechanisms?

  • Mechanistic Insights : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the 4-amino group and conserved residues (e.g., Asp220 in thymidylate synthase). MD simulations (>100 ns) assess binding stability .
  • Experimental Validation : SPR or ITC quantifies binding affinity (Kd), with discrepancies >10% prompting re-evaluation of force field parameters .

Properties

IUPAC Name

4-amino-5-fluoro-1-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3O/c1-9-2-3(6)4(7)8-5(9)10/h2H,1H3,(H2,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOOHYFUDJATBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=NC1=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90935110
Record name 5-Fluoro-4-imino-1-methyl-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155-15-7
Record name NSC80844
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoro-4-imino-1-methyl-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 25 mL screw-top vial was charged with 4-amino-5-fluoropyrimidin-2-ol (151.0 mg, 1.17 mmol), K2CO3 (289.2 mg, 2.09 mmol), 18C6 (278.6 mg, 0.901 mmol) and anhydrous DMF (10 mL). Methyl methanesulfonate (0.0814 mL, 0.961 mmol) was added, and the resulting mixture was agitated on a rotary shaker at 85° C. for 21 h. After cooling to room temperature, the crude material was concentrated in vacuo and purified by reverse phase column chromatography to afford 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one (61.9 mg, 37%) as a beige solid: mp 195° C. (dec.); 1H NMR (400 MHz, DMSO-d6) δ 7.94 (d, J=6.8 Hz, 1H), 7.52 (s, 1H), 7.32 (s, 1H), 3.18 (s, 3H); ESIMS m/z 144 ([M+H]+.
Quantity
151 mg
Type
reactant
Reaction Step One
Name
Quantity
289.2 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.0814 mL
Type
reactant
Reaction Step Two

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